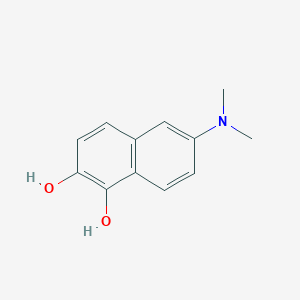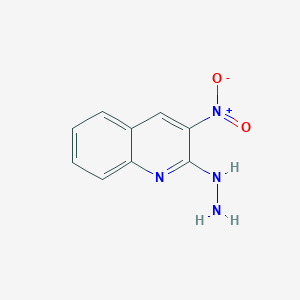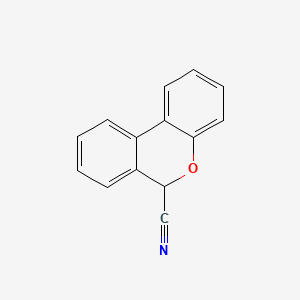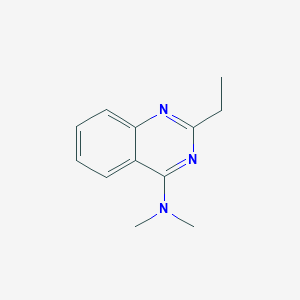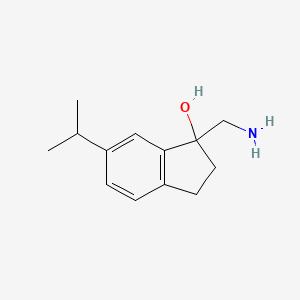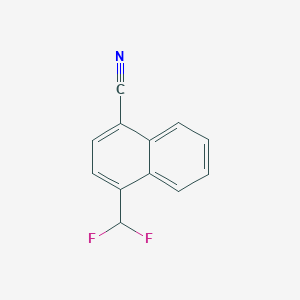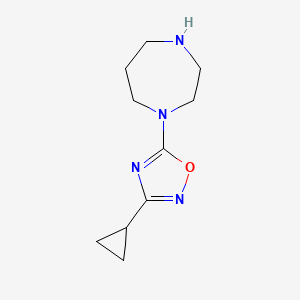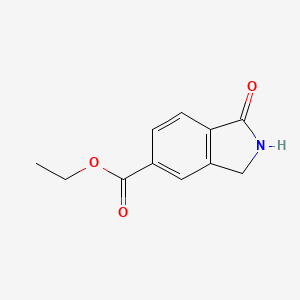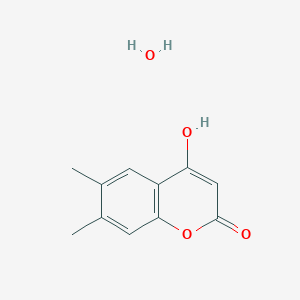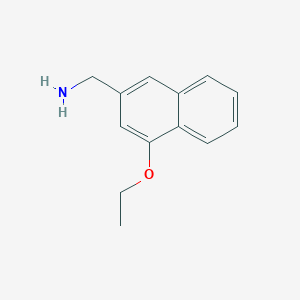
2-(Chlorodimethylsilyl)ethyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(CloroDimetilsilil)Etil Butírico es un compuesto organosilícico con la fórmula molecular C8H17ClO2Si. Es un derivado del ácido butírico y contiene un grupo clorodimetilsilil unido a la cadena etil. Este compuesto es conocido por su reactividad y se utiliza en varios procesos de síntesis química.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(CloroDimetilsilil)Etil Butírico típicamente implica la reacción del ácido butírico con clorodimetilsilano en presencia de un catalizador. La reacción se lleva a cabo bajo una atmósfera inerte para evitar que la humedad interfiera con el proceso. Las condiciones de reacción incluyen:
Temperatura: Típicamente alrededor de 25-30°C
Catalizador: A menudo un ácido de Lewis como el cloruro de aluminio
Solvente: Solventes anhidros como el tolueno o el diclorometano
Métodos de Producción Industrial
A escala industrial, la producción de 2-(CloroDimetilsilil)Etil Butírico sigue rutas sintéticas similares pero con condiciones optimizadas para un mayor rendimiento y pureza. El proceso involucra:
Reactores a gran escala: Para manejar cantidades a granel
Sistemas de flujo continuo: Para una producción eficiente
Pasos de purificación: Incluida la destilación y la recristalización para asegurar una alta pureza
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(CloroDimetilsilil)Etil Butírico experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos.
Hidrólisis: Reacciona con el agua para formar ácido butírico y clorodimetilsilano.
Oxidación y Reducción: Puede oxidarse para formar los silanoles correspondientes o reducirse para formar silanos.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como metóxido de sodio o tert-butóxido de potasio.
Hidrólisis: Agua o ácidos acuosos.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno.
Reducción: Agentes reductores como el hidruro de litio y aluminio.
Productos Principales
Sustitución: Produce varios éteres sililados sustituidos.
Hidrólisis: Produce ácido butírico y clorodimetilsilano.
Oxidación: Produce silanoles.
Reducción: Produce silanos.
Aplicaciones Científicas De Investigación
2-(CloroDimetilsilil)Etil Butírico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como grupo protector para alcoholes y aminas.
Biología: Se emplea en la modificación de biomoléculas para fines de investigación.
Medicina: Se investiga para su posible uso en sistemas de administración de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(CloroDimetilsilil)Etil Butírico involucra su reactividad con nucleófilos y electrófilos. El grupo clorodimetilsilil puede experimentar una sustitución nucleofílica, lo que lo convierte en un intermedio versátil en varias reacciones químicas. Los objetivos moleculares incluyen grupos hidroxilo y amino en moléculas orgánicas, facilitando su protección o modificación.
Comparación Con Compuestos Similares
Compuestos Similares
1,2-Bis(CloroDimetilsilil)Etano: Otro compuesto organosilícico con reactividad similar.
Clorometil 2-Etilbutirato: Un éster relacionado con diferentes grupos funcionales.
Unicidad
2-(CloroDimetilsilil)Etil Butírico es único debido a su combinación específica de un éster butírico y un grupo clorodimetilsilil, que confiere una reactividad y aplicaciones distintas en la síntesis y la investigación.
Propiedades
Fórmula molecular |
C8H17ClO2Si |
|---|---|
Peso molecular |
208.76 g/mol |
Nombre IUPAC |
2-[chloro(dimethyl)silyl]ethyl butanoate |
InChI |
InChI=1S/C8H17ClO2Si/c1-4-5-8(10)11-6-7-12(2,3)9/h4-7H2,1-3H3 |
Clave InChI |
LYNNNLAEFZVVJP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


